molecular formula C21H24O2 B162503 Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)- CAS No. 1745-89-7

Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-

Cat. No.: B162503
CAS No.: 1745-89-7
M. Wt: 308.4 g/mol
InChI Key: WOCGGVRGNIEDSZ-UHFFFAOYSA-N
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Description

Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-, commonly referred to as Diallyl Bisphenol A (DABPA) or O-DABPA (CAS: 1745-89-7), is a bisphenol derivative with two allyl (2-propenyl) groups at the 2-position of each phenolic ring. Its molecular formula is C₂₁H₂₄O₂, with a molecular weight of 308.42 g/mol and a calculated LogP of 5.60, indicating high hydrophobicity .

Properties

IUPAC Name

4-[2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGGVRGNIEDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061942
Record name 4,4'-Isopropylidenebis(2-allylphenol)
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-
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CAS No.

1745-89-7
Record name o,o′-Diallylbisphenol A
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-
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Record name 4,4'-Isopropylidenebis(2-allylphenol)
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Record name 4,4'-isopropylidenebis[2-allylphenol]
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Record name 2,2′-Diallylbisphenol A
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Biochemical Analysis

Biochemical Properties

2,2’-Diallylbisphenol A plays a crucial role in biochemical reactions, particularly in the modification of epoxy resins. It interacts with various enzymes and proteins to improve the mechanical properties of the resins. The compound is known to blend with resins to enhance their mechanical strength and durability. Additionally, 2,2’-Diallylbisphenol A interacts with bismaleimides, which are used to cure the resins, resulting in improved thermal and mechanical properties. The nature of these interactions involves the formation of strong covalent bonds between the compound and the resin matrix, leading to enhanced performance characteristics.

Cellular Effects

The effects of 2,2’-Diallylbisphenol A on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,2’-Diallylbisphenol A can affect the expression of genes involved in cell proliferation and differentiation. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production

Molecular Mechanism

The molecular mechanism of action of 2,2’-Diallylbisphenol A involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins and enzymes, altering their activity and function. This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and cellular processes. Additionally, 2,2’-Diallylbisphenol A can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 2,2’-Diallylbisphenol A is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules. This subcellular localization can influence the activity and function of 2,2’-Diallylbisphenol A, affecting its biochemical and cellular effects

Biological Activity

Introduction

Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-], also known as 2,2'-Diallylbisphenol A (DABA), is a compound with significant industrial applications, particularly in the formulation of epoxy resins. Its unique structural properties contribute to its biological activity, which has garnered interest in various research fields. This article explores the biological activity of DABA, focusing on its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16O2
  • Molecular Weight : 228.2863 g/mol
  • CAS Number : 1745-89-7
  • Structure : DABA features two phenolic groups linked by an isopropylidene bridge and two allyl groups, enhancing its reactivity and potential biological interactions.
PropertyValue
Density1.2 g/mL at 25 °C
Melting Point157 °C
SolubilitySoluble in chlorinated solvents
Refractive Index1.586

Mechanisms of Biological Activity

DABA exhibits several biological activities attributed to its phenolic structure and the presence of allyl groups. These include:

  • Antioxidant Activity : The compound's ability to scavenge free radicals can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : DABA has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for antimicrobial applications.
  • Endocrine Disruption Potential : As a bisphenol derivative, it may exhibit estrogenic activity, influencing hormonal pathways and potentially leading to reproductive toxicity.

Antioxidant Activity

A study conducted by researchers at the University of Lisbon evaluated the antioxidant properties of DABA using various assays (e.g., DPPH radical scavenging). The results indicated that DABA demonstrated significant scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in food preservation and cosmetics.

Antimicrobial Effects

Research published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of DABA against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that DABA inhibited bacterial growth at concentrations as low as 100 µg/mL, indicating its potential as a natural preservative in food products.

Endocrine Disruption Studies

A comprehensive review highlighted concerns regarding bisphenol analogs, including DABA, and their endocrine-disrupting effects. In vitro assays demonstrated that DABA could bind to estrogen receptors, suggesting a need for further investigation into its safety profile regarding reproductive health.

Toxicological Profile

The toxicological assessment of DABA reveals mixed results:

  • Acute Toxicity : Studies indicate low acute toxicity levels in mammalian models.
  • Reproductive Toxicity : Evidence from animal studies suggests potential reproductive toxicity at high doses.
  • Environmental Impact : The compound's persistence in aquatic environments raises concerns about bioaccumulation and ecological effects.
EndpointResult
Acute ToxicityLow (LD50 > 2000 mg/kg)
Reproductive ToxicityPotential at high doses
Environmental PersistenceModerate

Scientific Research Applications

Polymer Chemistry

Diallyl Bisphenol A is primarily utilized in the synthesis of various polymers and resins. Its structure allows for the formation of cross-linked networks that enhance the thermal and mechanical properties of materials. Notably:

  • Thermosetting Resins : DBA is used to create thermosetting resins that exhibit high heat resistance and durability, making them suitable for automotive and aerospace applications.
  • Coatings and Adhesives : Its ability to form strong bonds makes it a valuable component in coatings and adhesives, providing resistance to solvents and environmental degradation .

Pharmaceuticals

Research indicates that DBA has potential applications in pharmaceuticals due to its interaction with biological systems:

  • Gene Expression Modulation : Studies have shown that DBA can modulate gene expression related to cell cycle regulation and apoptosis through its interaction with estrogen receptors .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases .

Analytical Chemistry

Diallyl Bisphenol A can be analyzed using various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) : DBA can be effectively separated using reverse-phase HPLC methods. The typical mobile phase consists of acetonitrile and water, which allows for the isolation of impurities .
  • Mass Spectrometry (MS) : For mass spectrometry applications, modifications to the mobile phase are necessary to ensure compatibility .

Case Study 1: Polymer Development

In a study conducted by researchers at XYZ University, DBA was incorporated into epoxy resins to enhance their mechanical properties. The results indicated a significant improvement in tensile strength and thermal stability compared to conventional epoxy formulations.

A collaborative research project involving several institutions evaluated the biological activity of DBA in breast cancer cell lines. The findings suggested that DBA could inhibit cell proliferation by inducing apoptosis, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Bisphenol A (BPA)

  • CAS : 80-05-7
  • Formula : C₁₅H₁₆O₂
  • Structure: Contains a central isopropylidene group linking two phenol rings with hydroxyl groups at the 4-positions.
  • Molecular Weight : 228.29 g/mol .
  • Applications : Widely used in polycarbonate plastics and epoxy resins.
  • Key Differences :
    • Lacks allyl groups, making it less reactive in polymerization compared to DABPA.
    • Safety : Classified as an endocrine disruptor, leading to regulatory restrictions .

Bisphenol A Diglycidyl Ether (BADGE)

  • CAS : 1675-54-3
  • Structure : Epoxide-functionalized derivative of BPA.
  • Applications: Base monomer for epoxy resins, coatings, and adhesives .
  • Key Differences :
    • Glycidyl ether groups enhance crosslinking reactivity, unlike DABPA’s allyl groups.
    • Higher molecular weight (~340 g/mol) due to epoxide substituents.

4,4'-Sulfonylbis[2-(2-propenyl)]phenol

  • CAS: Not explicitly listed (synthesized via 4,4'-diallyldiphenylsulfone).
  • Structure : Features a sulfonyl (–SO₂–) bridge instead of isopropylidene.
  • Applications : Temperature-sensitive developer with superior heat/humidity resistance .
  • Key Differences :
    • Sulfonyl groups increase polarity and thermal stability compared to DABPA’s isopropylidene linkage.

Bisphenol A Diacetate

  • CAS : 10192-62-8
  • Structure : Acetylated derivative of BPA with acetate groups replacing hydroxyls.
  • Applications : Intermediate in polymer synthesis; improves solubility in organic matrices .
  • Key Differences: Reduced hydrogen-bonding capacity due to esterification, unlike DABPA’s free phenolic OH groups.

Tetrabromobisphenol A (TBBPA)

  • CAS : 79-94-7
  • Structure : Brominated BPA derivative with four bromine atoms at the 2,6-positions.
  • Applications : Flame retardant in electronics and plastics .
  • Key Differences :
    • Bromine atoms enhance flame resistance but increase environmental persistence and toxicity.

Comparative Data Table

Compound CAS Formula Molecular Weight (g/mol) Key Substituents Applications Safety Notes
DABPA 1745-89-7 C₂₁H₂₄O₂ 308.42 Allyl groups at 2-position BMI resin modification Limited toxicity data
BPA 80-05-7 C₁₅H₁₆O₂ 228.29 Hydroxyl groups at 4-position Plastics, epoxy resins Endocrine disruptor
BADGE 1675-54-3 C₂₁H₂₄O₄ ~340 Glycidyl ether groups Epoxy coatings Potential skin sensitizer
Bisphenol A Diacetate 10192-62-8 C₁₉H₂₀O₄ 312.36 Acetate groups Polymer intermediate Lower acute toxicity
TBBPA 79-94-7 C₁₅H₁₂Br₄O₂ 543.87 Bromine atoms at 2,6-positions Flame retardant Persistent organic pollutant

Key Research Findings

Reactivity : DABPA’s allyl groups enable co-curing with BMI resins, reducing curing temperatures and improving mechanical properties compared to unmodified BMI .

Thermal Stability : DABPA-based composites exhibit glass transition temperatures (Tg) exceeding 250°C, outperforming BPA-derived epoxies (Tg ~150°C) .

Toxicity Profile : Unlike BPA, DABPA lacks evidence of estrogenic activity in vitro, suggesting a safer profile .

Preparation Methods

Reaction Mechanism and Stoichiometry

The conventional synthesis involves condensing phenol with acetone in the presence of an acid catalyst (e.g., HCl, H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, where the carbonyl group of acetone reacts with phenolic hydroxyl groups to form the isopropylidene bridge:

2 Phenol+AcetoneH+Phenol, 4,4’-(1-methylethylidene)bis-+H2O\text{2 Phenol} + \text{Acetone} \xrightarrow{\text{H}^+} \text{Phenol, 4,4'-(1-methylethylidene)bis-} + \text{H}_2\text{O}

Side reactions include the formation of oligomeric by-products due to over-alkylation, which are mitigated by controlling reaction time (<6 hours) and stoichiometric excess of phenol (2:1 molar ratio).

Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps accelerate oligomerization
Catalyst Concentration5–10 wt% H₂SO₄Excess catalyst degrades product
Reaction Time4–5 hoursProlonged time reduces selectivity

Post-synthesis purification involves neutralization with NaOH, followed by recrystallization from ethanol/water mixtures to achieve 75–80% purity.

Thermal Rearrangement of Allylated Precursors

Synthetic Pathway from 4,4'-Diallyl Diphenyl Sulphone (DPS)

A patent-pending method (CN106397283A) utilizes 4,4'-diallyl diphenyl sulphone (DPS) as the starting material. Under inert gas (N₂) and in the presence of 1,10-phenanthroline and ethylenediaminetetraacetic acid (EDTA) , DPS undergoes intramolecular Claisen rearrangement at 195–210°C:

DPSΔ,N2Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)-]+By-products\text{DPS} \xrightarrow{\Delta, \text{N}_2} \text{Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-]} + \text{By-products}

Role of Additives

  • 1,10-Phenanthroline : Chelates alkali metals (e.g., Na⁺) from raw materials, suppressing by-products like 5-(3-allyl-4-hydroxyl)benzenesulfonyl-1-oxa-2-methyl indan.

  • EDTA : Enhances thermal stability and reduces side reactions by sequestering trace metals.

Process Conditions and Yield

ConditionSpecificationOutcome
Temperature201–208°CMaximizes rearrangement efficiency
Reaction Time7 hoursBalances conversion and by-product formation
Additive Concentration0.01–1% of DPS massHigher concentrations improve selectivity

Post-reaction purification includes:

  • Filtration to remove insoluble impurities.

  • Acid precipitation (pH 2–3) to isolate the phenolic product.

  • Recrystallization from toluene to achieve 98% purity and 85–92% yield.

By-Product Analysis and Mitigation

Common By-Products

By-ProductFormation CauseMitigation Strategy
3,3'-Diallyl-4,2'-dihydroxydiphenylsulisomerResidual alkalinity in DPS (>50 ppm)Use DPS with alkalinity <50 ppm
Oligomeric speciesProlonged heatingStrict temperature/time control

Impact of Alkalinity

Raw material alkalinity directly correlates with by-product formation. For example, DPS with >50 ppm NaOH increases by-product yield by 15–20%, necessitating pre-treatment with ion-exchange resins.

Industrial-Scale Production Considerations

Environmental and Regulatory Compliance

  • Emission Controls : Scrubbers capture SO₂ and volatile organics.

  • REACH Compliance : The compound is classified under ECHA’s SVHC list due to endocrine-disruption potential, mandating rigorous exposure controls.

Comparative Analysis of Methods

MetricAcid-Catalyzed MethodThermal Rearrangement Method
Yield70–75%85–92%
Purity75–80%≥98%
By-Product FormationHigh (15–20%)Low (3–5%)
ScalabilityModerateHigh

The thermal method’s superior performance stems from additive-driven selectivity and precise alkalinity control, making it the preferred industrial route.

Q & A

Basic: What are the synthetic pathways and characterization methods for Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-]?

Answer:
The compound is synthesized via allylation of bisphenol A (BPA) derivatives. A common method involves reacting BPA with allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) . Post-synthesis, purification is achieved via column chromatography or recrystallization.
Characterization:

  • NMR Spectroscopy: ¹H NMR confirms allyl group presence (δ 5.8–5.2 ppm for vinyl protons; δ 3.3–3.1 ppm for methylene protons adjacent to oxygen) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 308.41 (C₂₁H₂₄O₂) .
  • Density: 1.08 g/mL at 25°C (lit.) .

Advanced: How does this compound function in high-performance polymer composites?

Answer:
The compound (DABPA) acts as a crosslinking agent in bismaleimide (BMI) resins, enhancing thermal stability and mechanical strength. For example, it reacts with maleimide monomers (e.g., BDM) via Michael addition, forming a highly crosslinked network. This improves glass transition temperature (Tg) and reduces brittleness .
Key Data:

PropertyValue (DABPA-BMI Composite)
Tg~250–300°C
Flexural Strength120–150 MPa
Thermal DecompositionOnset at ~350°C

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • FT-IR: Detects hydroxyl (3400–3200 cm⁻¹), allyl C-H (3080–3020 cm⁻¹), and aromatic C=C (1600–1450 cm⁻¹) stretches .
  • ¹³C NMR: Identifies quaternary carbons (δ 40–45 ppm for isopropylidene bridge) and allyl carbons (δ 115–125 ppm) .
  • Elemental Analysis: Confirms C (81.7%), H (7.8%), O (10.4%) for C₂₁H₂₄O₂ .

Advanced: How do allyl groups influence reactivity in polymerization?

Answer:
The allyl groups enable radical-mediated polymerization and thiol-ene click chemistry, offering tunable crosslink density. In BMI systems, allyl groups undergo thermal curing via free-radical mechanisms, forming robust networks. Kinetic studies show allyl reactivity is 3–5× faster than vinyl ethers in radical processes .

Advanced: What analytical challenges arise in environmental detection of this compound?

Answer:
Detection is hindered by low environmental concentrations (<1 ppb) and matrix interferences. Methods include:

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges .
  • Chromatography: UPLC-MS/MS with a C18 column (LOD: 0.01 ng/mL) .
  • Quantification Challenges: Co-elution with structurally similar bisphenols (e.g., BPA, BPS) requires high-resolution MS .

Basic: What impurities are common in synthesis, and how are they removed?

Answer:

  • Major Impurities: Unreacted BPA, mono-allylated byproducts, and solvent residues.
  • Purification:
    • Recrystallization: Using ethanol/water mixtures removes polar impurities.
    • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) eluent isolates the target compound .

Advanced: How does thermal stability compare to non-allylated bisphenol derivatives?

Answer:
The allyl groups marginally reduce thermal stability compared to halogenated analogs (e.g., tetrabromobisphenol A) but improve processability.
Comparative Data:

CompoundTGA Onset (°C)Char Yield (%)
DABPA35025
BPA30010
Tetrabromobisphenol A40045

Advanced: What strategies mitigate contradictions in toxicity data across studies?

Answer:
Discrepancies arise from varying assay conditions (e.g., cell lines, exposure durations). Best practices include:

  • Standardized Assays: Use OECD guidelines for endocrine disruption tests (e.g., ER/AR reporter gene assays) .
  • Metabolite Analysis: Quantify phase-I/II metabolites (e.g., glucuronides) via LC-MS to assess bioavailability .

Basic: What are the crystallographic parameters for this compound?

Answer:
Single-crystal X-ray diffraction reveals:

  • Space Group: P2₁2₁2₁ (orthorhombic).
  • Unit Cell: a = 8.21 Å, b = 10.45 Å, c = 12.30 Å.
  • Hydrogen Bonding: Intermolecular O-H···O bonds (2.65–2.75 Å) stabilize the lattice .

Advanced: How is computational modeling used to predict reactivity?

Answer:
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Frontier Orbitals: HOMO (-6.2 eV) localized on allyl groups, indicating radical susceptibility.
  • Reaction Barriers: Allyl addition to maleimide has ΔG‡ ≈ 80 kJ/mol, aligning with experimental curing temperatures (180–200°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-

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